molecular formula C16H21NO B103406 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone CAS No. 15640-98-9

1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone

Cat. No. B103406
CAS RN: 15640-98-9
M. Wt: 243.34 g/mol
InChI Key: HRRXIJHLUMENRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone is a chemical compound that belongs to the class of carbazoles. It has been studied extensively for its potential use in scientific research and has shown promising results in various applications.

Mechanism Of Action

The mechanism of action of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells.

Biochemical And Physiological Effects

1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune system. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone is its versatility in scientific research applications. It has been shown to have a range of effects, making it useful in various fields of study. However, its mechanism of action is not fully understood, which can limit its use in some experiments.

Future Directions

There are many potential future directions for the study of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in various types of cancer and to elucidate its mechanism of action. Another area of interest is its potential use as a neuroprotective agent. Studies are needed to determine its efficacy in various neurological disorders and to determine its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone in animal and human models.

Synthesis Methods

The synthesis of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone involves the reaction of 4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazole with ethyl chloroacetate in the presence of a base. The reaction proceeds through an SN2 mechanism and yields the desired product in good yields.

Scientific Research Applications

1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone has been used in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and fungi. It has also been investigated for its potential as a neuroprotective agent and for its ability to modulate the immune system.

properties

CAS RN

15640-98-9

Product Name

1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone

InChI

InChI=1S/C16H21NO/c1-3-16-11-7-6-10-15(16)17(12(2)18)14-9-5-4-8-13(14)16/h4-5,8-9,15H,3,6-7,10-11H2,1-2H3

InChI Key

HRRXIJHLUMENRL-UHFFFAOYSA-N

SMILES

CCC12CCCCC1N(C3=CC=CC=C23)C(=O)C

Canonical SMILES

CCC12CCCCC1N(C3=CC=CC=C23)C(=O)C

synonyms

9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole

Origin of Product

United States

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